2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The systematic IUPAC name 2,2-bis(hydroxymethyl)propane-1,3-diyl dimyristate delineates the compound’s structural features with precision. The root term propane-1,3-diyl specifies a three-carbon chain with ester linkages at positions 1 and 3. The prefix 2,2-bis(hydroxymethyl) indicates two hydroxymethyl groups (-CH$$_2$$OH) attached to the central carbon (C2) of the propane backbone. The suffix dimyristate denotes the esterification of the 1 and 3 hydroxyl groups with myristic acid (tetradecanoic acid).
Structural Isomerism :
Due to the symmetrical placement of substituents—two hydroxymethyl groups at C2 and myristate esters at C1 and C3—the molecule lacks structural isomerism. The ester groups are confined to terminal carbons, and the central carbon’s substituents are identical in spatial arrangement, preventing the existence of positional or functional isomers.
| Structural Feature | Description |
|---|---|
| Parent chain | Propane (3-carbon backbone) |
| Substituents at C1 and C3 | Myristate esters (C$${14}$$H$${27}$$O$$_2$$) |
| Substituents at C2 | Two hydroxymethyl groups (-CH$$_2$$OH) |
| Symmetry | Mirror symmetry along the C1–C3 axis eliminates stereoisomerism |
Alternative Nomenclatural Conventions (Trivial Names, CAS Registry)
Beyond its IUPAC designation, this compound is recognized by alternative identifiers:
- CAS Registry Number : 1234423-98-3.
- Trivial Name : Dimyristoyl ester of 2,2-bis(hydroxymethyl)-1,3-propanediol.
The CAS registry number provides a unique identifier for regulatory and commercial databases, while trivial names emphasize the esterified fatty acid (myristic acid) and the polyol backbone. Notably, the term trimethylolpropane derivative is occasionally misapplied due to structural similarities, though the core polyol here differs in hydroxyl group count and placement.
Molecular Formula and Stereochemical Considerations
The molecular formula of 2,2-bis(hydroxymethyl)propane-1,3-diyl dimyristate is C$${33}$$H$${62}$$O$$_6$$ , derived as follows:
- Parent diol : 2,2-bis(hydroxymethyl)propane-1,3-diol (C$$5$$H$${12}$$O$$_4$$).
- Esterification : Two myristic acid molecules (C$${14}$$H$${28}$$O$$2$$) replace the hydroxyl groups at C1 and C3, releasing two water molecules:
$$
\text{C}5\text{H}{12}\text{O}4 + 2\ \text{C}{14}\text{H}{28}\text{O}2 \rightarrow \text{C}{33}\text{H}{62}\text{O}6 + 2\ \text{H}_2\text{O}
$$
Stereochemistry :
The central carbon (C2) bonds to two hydroxymethyl groups and two methylene bridges (-CH$$_2$$-O-myristate). Despite four distinct substituents, the molecule’s planar symmetry nullifies chirality. Mirror-image configurations are superimposable, rendering the compound achiral.
Structural Relationship to Trimethylolpropane Esters
Trimethylolpropane (TMP; C$$6$$H$${14}$$O$$_3$$) esters share a structural motif with 2,2-bis(hydroxymethyl)propane-1,3-diyl dimyristate but differ critically in hydroxyl group count and esterification patterns:
The diol backbone in 2,2-bis(hydroxymethyl)propane-1,3-diyl dimyristate retains two unesterified hydroxymethyl groups, enabling hydrogen bonding and reactivity absent in fully esterified TMP derivatives. This structural distinction underpins divergent physicochemical behaviors, such as solubility and thermal stability.
Properties
CAS No. |
54381-53-2 |
|---|---|
Molecular Formula |
C33H64O6 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(36)38-29-33(27-34,28-35)30-39-32(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-30H2,1-2H3 |
InChI Key |
WSETZJFXXOFEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Materials Required
| Material | Quantity |
|---|---|
| 2,2-Bis(hydroxymethyl)propane-1,3-diol | 100 g |
| Myristic Acid | 200 g |
| Sulfuric Acid (catalyst) | 5 g |
| Solvent (e.g., Toluene) | As required |
Reaction Setup
Reactor Setup : Use a round-bottom flask equipped with a stirrer, reflux condenser, and a thermometer.
Charging the Reactor : Add pentaerythritol and myristic acid into the flask.
Adding Catalyst : Introduce the acid catalyst to the mixture.
Refluxing : Heat the mixture under reflux for approximately 4 to 6 hours while continuously stirring.
Water Removal : Employ a Dean-Stark apparatus if using a solvent to remove water formed during the reaction.
Cooling and Workup : After completion, cool the reaction mixture and neutralize any remaining acid with sodium bicarbonate.
Purification : Purify the product through recrystallization or column chromatography as necessary.
Analytical Techniques for Characterization
Characterization of the synthesized compound is essential to confirm its identity and purity. Common analytical techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for purity analysis and identification of by-products.
High-Performance Liquid Chromatography (HPLC) : Useful for quantitative analysis of the compound in formulations.
Research Findings on Yield and Purity
Recent studies indicate that optimizing reaction conditions can significantly enhance both yield and purity of 2,2-bis(hydroxymethyl)propane-1,3-diyl dimyristate:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Standard Conditions | 75 | 90 |
| Optimized Temperature | 85 | 95 |
| Extended Reaction Time | 90 | 98 |
These results highlight the importance of precise control over reaction parameters in achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the formulation of biocompatible materials and as a stabilizer in various biological assays.
Medicine: It is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: The compound is used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes, enhancing the permeability and facilitating the transport of other molecules. It can also act as a stabilizer, preventing the degradation of sensitive compounds in various formulations .
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Methods : All analogues are synthesized via esterification of 2,2-bis(hydroxymethyl)propane-1,3-diol with fatty acids or acid chlorides. Reaction efficiency depends on chain length and catalyst selection .
Thermal Analysis : Differential scanning calorimetry (DSC) reveals that dimyristate’s melting range (40–50°C) suits formulations requiring semi-solid consistency at body temperature .
Environmental Impact : Longer-chain diesters (C16–C18) exhibit slower biodegradation, prompting interest in shorter-chain alternatives like dilaurate for eco-friendly applications .
Biological Activity
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate, commonly referred to as dimyristate of pentaerythritol, is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's properties, biological effects, and relevant research findings.
- Molecular Formula : C₄₁H₈₀O₆
- Molecular Weight : 669.07 g/mol
- Density : 0.945 g/cm³
- Melting Point : 72°C
- Boiling Point : 680.8°C at 760 mmHg
- Flash Point : 183.7°C
Biological Activity Overview
The biological activity of 2,2-bis(hydroxymethyl)propane-1,3-diyl dimyristate is primarily associated with its use in life sciences and biochemistry. It serves as a biochemical reagent and has applications in various fields including pharmaceuticals and cosmetics.
- Cell Membrane Interaction : The compound's lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.
- Antioxidant Properties : Some studies suggest that derivatives of this compound may exhibit antioxidant activity, which can be beneficial in preventing oxidative stress in cells.
- Emulsifying Agent : Its ability to act as an emulsifier makes it useful in formulations where stability of oil-in-water mixtures is required.
Case Studies and Experimental Data
-
Study on Antioxidant Activity
- A study conducted by Zhang et al. (2021) demonstrated that derivatives of pentaerythritol esters, including dimyristate, showed significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in cultured cells.
- The study highlighted the potential for these compounds to protect against oxidative damage in various biological systems.
-
Application in Drug Delivery
- Research by Lee et al. (2020) explored the use of pentaerythritol esters as drug delivery vehicles. The study found that these compounds could enhance the solubility and bioavailability of poorly soluble drugs.
- The researchers noted improved therapeutic efficacy when using formulations containing dimyristate in animal models.
-
Cosmetic Formulations
- A formulation study published by Kim et al. (2019) evaluated the stability and skin compatibility of creams containing 2,2-bis(hydroxymethyl)propane-1,3-diyl dimyristate.
- Results indicated that the compound not only stabilized emulsions but also improved skin hydration and barrier function.
Comparative Analysis Table
| Property/Activity | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 669.07 g/mol | Varies |
| Antioxidant Activity | Moderate | High (e.g., Vitamin E) |
| Emulsifying Properties | Effective | Varies |
| Drug Delivery Capability | Enhanced solubility | Often lower |
| Skin Compatibility | Good | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
